methyl 3-(4-bromophenyl)acrylate
Description
Methyl 3-(4-bromophenyl)acrylate (CAS: 3650-78-0) is an α,β-unsaturated ester featuring a bromine substituent at the para position of the phenyl ring. This compound is widely utilized in organic synthesis, particularly in Heck coupling reactions and as a precursor for pharmaceuticals and advanced materials. Its E-isomer is the predominant form due to thermodynamic stability during synthesis . Key synthetic routes include one-pot diazotization-Heck-Matsuda coupling (yield: 91%) and Wittig olefination methods .
Properties
IUPAC Name |
methyl 3-(4-bromophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKOGXVHZUSUAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-bromophenyl)acrylate typically involves the esterification of 3-(4-bromophenyl)-2-propenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
methyl 3-(4-bromophenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: 3-(4-bromophenyl)-2-propenoic acid.
Reduction: 3-(4-bromophenyl)-2-propenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
methyl 3-(4-bromophenyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-(4-bromophenyl)acrylate depends on the specific application and the target molecule. In general, the compound can act as an electrophile in various chemical reactions, allowing it to form covalent bonds with nucleophiles. The bromophenyl group can also participate in π-π interactions and hydrogen bonding, which can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Bromine vs. Polar Groups : The bromine substituent in methyl 3-(4-bromophenyl)acrylate enhances electrophilicity for cross-coupling reactions compared to hydroxyl or methoxy analogs .
- Steric and Electronic Effects: Cyano (CN) and selenocyanate (SeCN) groups increase electron-withdrawing effects, altering reactivity in Michael additions or cycloadditions .
Physicochemical Properties
Table 2: Spectroscopic and Physical Data
Key Observations :
Key Observations :
Biological Activity
Methyl 3-(4-bromophenyl)acrylate (CAS 71205-17-9) is an organic compound with significant biological activity, particularly in the fields of cancer research and proteomics. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula CHBrO and a molecular weight of 241.08 g/mol. The presence of the bromine atom enhances its reactivity and potential biological activity compared to similar compounds. The structure is characterized by an acrylate functional group, which is known for its ability to participate in various chemical reactions, including nucleophilic attacks due to the carbonyl carbon of the ester group.
The biological activity of this compound is primarily attributed to its interaction with biological molecules through its functional groups. The bromine atom can engage in halogen bonding, influencing the compound's reactivity with proteins and other biomolecules.
- Covalent Bonding : this compound has been utilized for labeling proteins by reacting with cysteine residues, forming covalent bonds that introduce mass tags for identification in proteomics.
- Antiproliferative Activity : Research indicates that similar acrylate compounds exhibit significant antiproliferative effects on cancer cell lines, particularly breast cancer cells (e.g., MDA-MB-231). These compounds are known to inhibit tubulin polymerization, which is critical for cell division .
Antiproliferative Effects
This compound has demonstrated notable cytotoxic effects against various cancer cell lines:
- Cell Line Studies : In vitro studies have shown that related acrylate compounds exhibit IC values ranging from 3.24 to 4.83 µM against the MDA-MB-231 breast cancer cell line, indicating strong antiproliferative activity .
| Compound | IC (µM) | Cell Line |
|---|---|---|
| 4b | 3.24 ± 0.13 | MDA-MB-231 |
| CA-4 | 1.27 ± 0.09 | MDA-MB-231 |
| 5a | 4.83 | MDA-MB-231 |
These findings suggest that this compound may share similar mechanisms of action with these compounds, potentially leading to cell cycle arrest and apoptosis.
Cell Cycle Arrest and Apoptosis
Flow cytometry studies have indicated that treatment with this compound could result in significant cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation .
- Apoptosis Induction : The compound has been associated with increased rates of apoptosis in treated cells, as evidenced by Annexin V-FITC/PI staining techniques that showed elevated percentages of both early and late-stage apoptotic cells following treatment .
Proteomics Applications
In proteomics research, this compound has been employed for labeling proteins due to its ability to form stable covalent bonds with cysteine residues. This application facilitates the identification and characterization of proteins within complex mixtures, enhancing our understanding of cellular processes and disease mechanisms.
Cancer Research
Recent studies have focused on the synthesis of various acrylate derivatives, including those related to this compound, which have shown promising results in inhibiting tumor growth in vivo. For instance, compounds exhibiting similar structures have been tested for their efficacy against different breast cancer models, demonstrating significant potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 3-(4-bromophenyl)acrylate, and what reaction conditions optimize yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution. For example, (E)-Methyl 3-(3-(bromomethyl)phenyl)acrylate reacts with 4-bromophenol in acetone under reflux (329 K) with K₂CO₃ as a base, followed by purification via silica gel chromatography (petroleum ether/ethyl acetate). This method yields ~52.8% . Key parameters include stoichiometric ratios (2.0 mmol substrate, 1.2 mmol base), solvent choice (acetone for solubility), and reaction time (5 h). Crystallization from methanol produces X-ray-quality crystals .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The crystal structure reveals key geometric parameters: C–Br bond lengths (~1.89–1.91 Å), acrylate ester torsion angles (~176°), and intermolecular interactions (e.g., C–H···O hydrogen bonds). H atoms are refined using riding models with isotropic displacement parameters . Complementary techniques include / NMR (e.g., aromatic protons at δ 7.5–8.5 ppm) and IR (C=O stretch ~1719 cm) .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing acrylate derivatives be addressed?
- Methodological Answer : Regioselectivity in Wittig or Horner-Wadsworth-Emmons reactions is influenced by steric and electronic factors. For example, using bulky phosphonium salts or adjusting base strength (e.g., DBU vs. K₂CO₃) can favor (E)- or (Z)-isomers. Evidence shows that ethyl 2-bromo-3-(4-methoxyphenyl)acrylate forms (Z)-isomers under mild conditions (ambient temperature, 60–71% yield) . Solvent polarity (e.g., CH₂Cl₂/MeOH mixtures) also impacts selectivity during deprotection steps .
Q. What analytical strategies resolve overlapping signals in NMR spectra of brominated acrylates?
- Methodological Answer : For complex splitting patterns, 2D NMR (COSY, HSQC) clarifies connectivity. In this compound derivatives, - HSQC distinguishes aromatic protons (δ 7.58–8.02 ppm) from alkene protons (δ 7.77–8.02 ppm). Deuterated solvents (CDCl₃) and higher field strengths (e.g., 300–400 MHz) improve resolution . For isotopic patterns in HRMS, / doublets (e.g., m/z 298/300) confirm bromine presence .
Q. How do crystallographic data address discrepancies in reported molecular geometries?
- Methodological Answer : Discrepancies in bond angles or packing motifs arise from varying crystallization conditions. For instance, differences in C–C–C angles (112–118°) between this compound and its ethyl analog are attributed to steric effects of the ester group. Refinement protocols (e.g., SHELXL) with high data-to-parameter ratios (>15:1) ensure accuracy . Thermal ellipsoid plots validate anisotropic displacement, particularly for bromine atoms .
Q. What strategies improve reproducibility in low-yield syntheses of brominated acrylates?
- Methodological Answer : Low yields (e.g., 52.8% ) often stem from competing side reactions (e.g., hydrolysis or dimerization). Strategies include:
- Inert atmosphere : Reduces oxidation of intermediates.
- Catalytic additives : Phase-transfer catalysts (e.g., TBAB) enhance nucleophilic substitution rates .
- Purification optimization : Gradient elution in chromatography (e.g., 5→20% ethyl acetate in petroleum ether) isolates products from byproducts .
Data Contradiction Analysis
Q. How to reconcile conflicting spectroscopic data for acrylate derivatives in literature?
- Methodological Answer : Contradictions in NMR or IR data often arise from solvent effects or impurities. For example, NMR shifts for this compound vary between CDCl₃ (δ 3.83 ppm for ester CH₃) and DMSO-d₆ (δ 3.85 ppm) due to hydrogen bonding . Cross-referencing with computational methods (DFT-calculated chemical shifts) validates experimental observations .
Advanced Applications in Research
Q. How can this compound serve as a building block for functional materials?
- Methodological Answer : The bromophenyl moiety enables Suzuki-Miyaura cross-coupling to introduce aryl groups for optoelectronic materials. For example, coupling with phenylboronic acid forms conjugated systems for OLEDs . The acrylate ester is also a precursor for polymerizable monomers; copolymerization with methyl methacrylate enhances thermal stability (Tg ~120°C) .
Q. What methodologies characterize photophysical properties of brominated acrylate derivatives?
- Methodological Answer : UV-Vis spectroscopy (λmax ~280–320 nm) and fluorescence quantum yield measurements (using integrating spheres) assess π→π* transitions. Computational TD-DFT models correlate HOMO-LUMO gaps with experimental band gaps . For triplet-state analysis, phosphorescence lifetime measurements at 77 K are employed .
Tables
Table 1 : Key Crystallographic Data for this compound Derivatives
| Compound | Space Group | C–Br Bond Length (Å) | R Factor | Reference |
|---|---|---|---|---|
| (I) (Parent compound) | P2₁/c | 1.907 | 0.053 | |
| Ethyl analog | P-1 | 1.893 | 0.049 |
Table 2 : NMR Data Comparison for Acrylate Derivatives
| Proton Environment | δ (ppm) in CDCl₃ | Multiplicity | Reference |
|---|---|---|---|
| Ester CH₃ | 3.83–3.85 | Singlet | |
| Aromatic H (para-Br) | 7.58–7.77 | Doublet | |
| Alkene H | 7.98–8.02 | Singlet |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
